molecular formula C19H20O4 B14420997 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- CAS No. 85211-61-6

2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-

Cat. No.: B14420997
CAS No.: 85211-61-6
M. Wt: 312.4 g/mol
InChI Key: UGWMVRLVRBMNRU-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- is an organic compound with a complex structure that includes a propanone group attached to a benzoyloxy group, a hydroxy group, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates, such as enols or enolate anions, which participate in subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include phenylacetone (phenyl-2-propanone), benzyl methyl ketone, and methyl benzyl ketone .

Uniqueness

What sets 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

85211-61-6

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

[4-hydroxy-2,3,5-trimethyl-6-(2-oxopropyl)phenyl] benzoate

InChI

InChI=1S/C19H20O4/c1-11(20)10-16-14(4)17(21)12(2)13(3)18(16)23-19(22)15-8-6-5-7-9-15/h5-9,21H,10H2,1-4H3

InChI Key

UGWMVRLVRBMNRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)CC(=O)C)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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